{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473723
InChI: InChI=1S/C18H24N2O4/c21-17(22)12-19-9-8-15(10-19)11-20(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
SMILES: C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13473723

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[3-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H24N2O4/c21-17(22)12-19-9-8-15(10-19)11-20(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
Standard InChI Key MFZQPNCEEHSDEE-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s structure combines three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

  • Cyclopropylamino group: A three-membered cyclopropane ring linked to an amine, protected by a benzyloxycarbonyl (Cbz) group.

  • Acetic acid moiety: A carboxylic acid group attached via a methylene bridge to the pyrrolidine nitrogen .

Key Properties:

  • Molecular Formula: C₁₈H₂₄N₂O₄

  • Molecular Weight: 332.4 g/mol

  • Density: ~1.222 g/cm³ (predicted)

  • Boiling Point: ~492.4°C (predicted)

  • pKa: ~2.47 (carboxylic acid proton)

Synthesis and Preparation

The synthesis involves multi-step organic reactions, as outlined in patent literature :

Step 1: Pyrrolidine Ring Formation

Pyrrolidine derivatives are typically synthesized via cyclization reactions. For example, cyclopropylamine intermediates are coupled with pyrrolidine precursors using reagents like dichloromethane and triethylamine .

Step 3: Benzyloxycarbonyl (Cbz) Protection

The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .

Step 4: Acetic Acid Moiety Attachment

The acetic acid group is introduced via alkylation or Michael addition. For instance, reacting the pyrrolidine intermediate with bromoacetic acid under basic conditions yields the final product .

Example Reaction:

Pyrrolidine intermediate+Bromoacetic acidBaseTarget Compound\text{Pyrrolidine intermediate} + \text{Bromoacetic acid} \xrightarrow{\text{Base}} \text{Target Compound}

Pharmacological Applications

Antibacterial Agents

Similar pyrrolidine derivatives, such as those described in patent WO2003078439A1, exhibit potent activity against resistant bacteria. The cyclopropyl group enhances membrane permeability, while the Cbz group improves metabolic stability .

Neurotransmitter Modulation

Amino acid derivatives like this compound interact with neurotransmitter receptors (e.g., GABA or NMDA receptors). The acetic acid moiety may facilitate binding to enzymatic active sites.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey DifferencesBiological Activity
{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidC₁₂H₂₀N₂O₃Acetyl group instead of CbzLower metabolic stability
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterC₁₅H₂₀N₂O₄Benzyl ester instead of CbzEnhanced lipophilicity
8-[3-amino-piperidin-1-yl]-xanthinesVariableXanthine core instead of pyrrolidineDPP-4 inhibition

Physicochemical and Spectroscopic Data

NMR Characterization

  • ¹H NMR (CDCl₃): Peaks at δ 1.22 (d, J = 7.3 Hz, cyclopropyl CH₂), 3.62 (s, CH₂COO), and 7.25–7.35 (m, benzyl aromatic protons) .

  • ¹³C NMR: Signals for the carbonyl groups (C=O) appear at ~170 ppm .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 333.3, consistent with the molecular weight.

Industrial and Research Considerations

Scalability Challenges

Multi-step syntheses require optimization for large-scale production. Continuous flow systems and catalytic hydrogenation (e.g., Pd/C) improve yields .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or Cbz groups to enhance potency .

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for improved bioavailability.

  • Enzymatic Stability Assays: Assessing susceptibility to esterases and proteases .

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